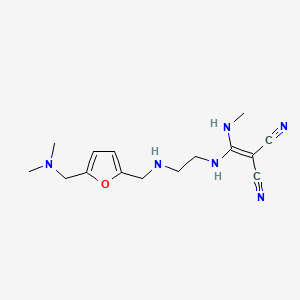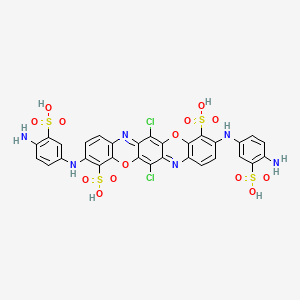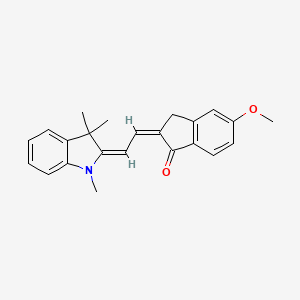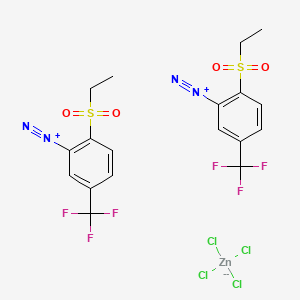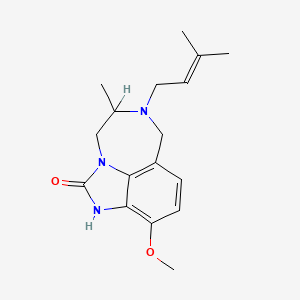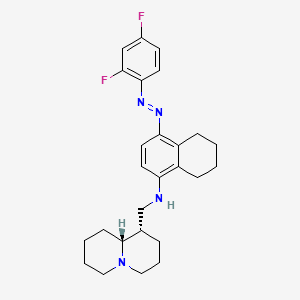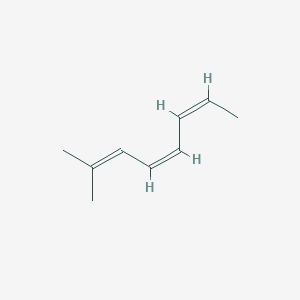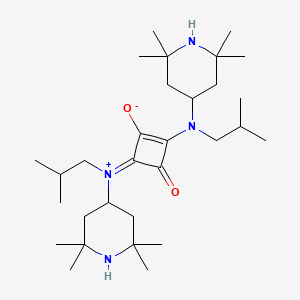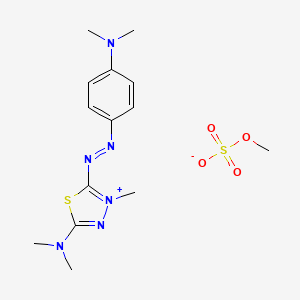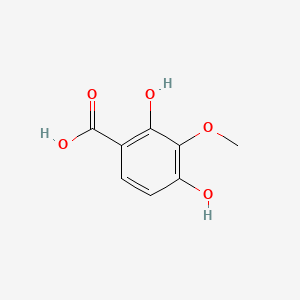
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a carboxaldehyde group, and several other functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the carboxaldehyde group, and subsequent functionalization to introduce the tetrahydro and oxime groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学研究应用
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives and oxime-containing molecules. Examples include:
- 3-Pyridinecarboxaldehyde
- 1,2,5,6-Tetrahydropyridine derivatives
- Oxime ethers
Uniqueness
What sets 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
145071-53-0 |
|---|---|
分子式 |
C12H20N2O3 |
分子量 |
240.30 g/mol |
IUPAC 名称 |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)11(15)17-14-7-5-6-10(9-14)8-13-16-4/h6,8H,5,7,9H2,1-4H3/b13-8+ |
InChI 键 |
QWDDGASHUKMOLG-MDWZMJQESA-N |
手性 SMILES |
CC(C)(C)C(=O)ON1CCC=C(C1)/C=N/OC |
规范 SMILES |
CC(C)(C)C(=O)ON1CCC=C(C1)C=NOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



